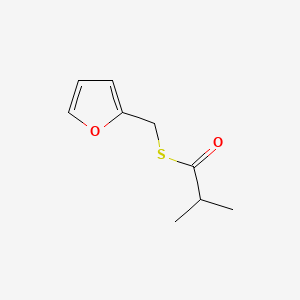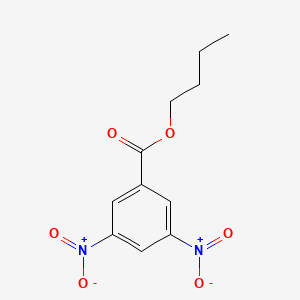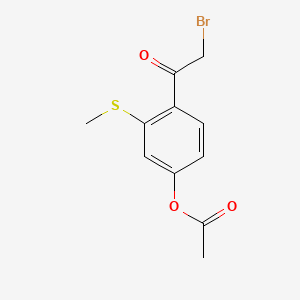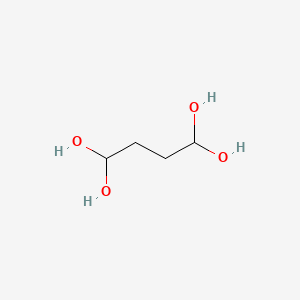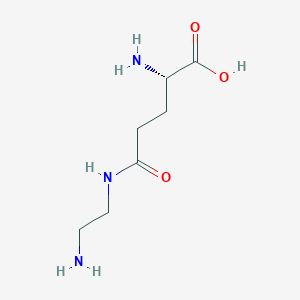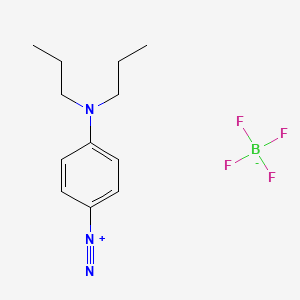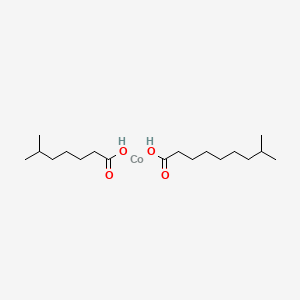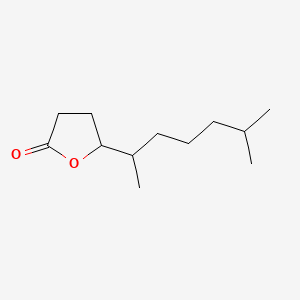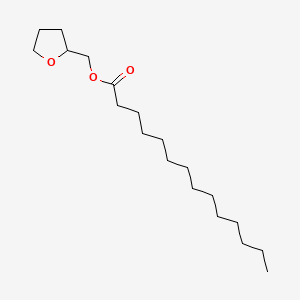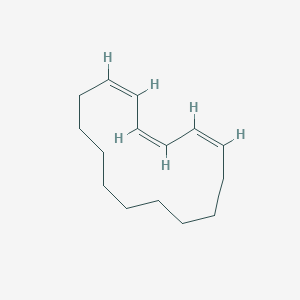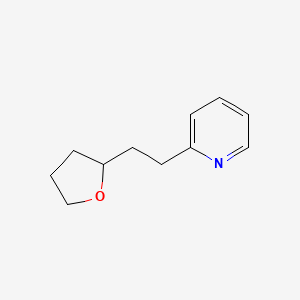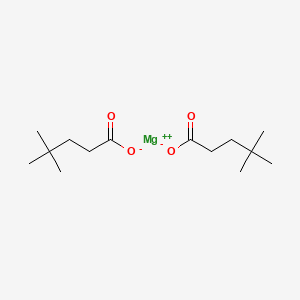
Magnesium neoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium neoheptanoate is a chemical compound that belongs to the class of magnesium carboxylates. It is formed by the reaction of magnesium with neoheptanoic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium neoheptanoate can be synthesized through several methods. One common method involves the reaction of magnesium oxide or magnesium hydroxide with neoheptanoic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product. The general reaction can be represented as:
MgO+2C7H14O2→Mg(C7H14O2)2+H2O
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where magnesium metal or its compounds are reacted with neoheptanoic acid. The process involves maintaining optimal reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. The product is then purified through filtration and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Magnesium neoheptanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal.
Substitution: It can participate in substitution reactions where the neoheptanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Magnesium oxide (MgO)
Reduction: Magnesium metal (Mg)
Substitution: Various substituted magnesium carboxylates
Scientific Research Applications
Magnesium neoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems, particularly in enzyme regulation and cellular processes.
Medicine: It is explored for its therapeutic potential in treating magnesium deficiency and related disorders.
Industry: It is used in the production of high-performance materials, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of magnesium neoheptanoate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cofactor for numerous enzymes, facilitating biochemical reactions. It also plays a role in stabilizing cell membranes and regulating ion channels, which are crucial for cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- Magnesium acetate
- Magnesium citrate
- Magnesium sulfate
- Magnesium chloride
Uniqueness
Magnesium neoheptanoate is unique due to its specific neoheptanoate ligand, which imparts distinct chemical and physical properties. Compared to other magnesium compounds, it offers enhanced stability and solubility, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
93893-95-9 |
|---|---|
Molecular Formula |
C14H26MgO4 |
Molecular Weight |
282.66 g/mol |
IUPAC Name |
magnesium;4,4-dimethylpentanoate |
InChI |
InChI=1S/2C7H14O2.Mg/c2*1-7(2,3)5-4-6(8)9;/h2*4-5H2,1-3H3,(H,8,9);/q;;+2/p-2 |
InChI Key |
FGPHTOKIUMAMAA-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCC(=O)[O-].CC(C)(C)CCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


